Product packaging for dilithium tetracyanoplatinate(Cat. No.:CAS No. 14402-73-4)

dilithium tetracyanoplatinate

Cat. No.: B1143687
CAS No.: 14402-73-4
M. Wt: 306.1 g/mol
InChI Key: JCIVDCAMAUZIIZ-UHFFFAOYSA-N
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Description

Contextualization within Platinum Coordination Chemistry Research

Platinum coordination chemistry is a vast field encompassing complexes with platinum in various oxidation states, most commonly 0, +2, and +4. Dilithium (B8592608) tetracyanoplatinate is a characteristic example of a Platinum(II) compound. diva-portal.org Platinum(II) features a d⁸ electron configuration, which strongly favors a square planar coordination geometry, as is observed in the [Pt(CN)₄]²⁻ anion. chemeurope.commdpi.com In this structure, the central platinum ion is bonded to four cyanide ligands.

The cyanide ion (CN⁻) is a crucial component, acting as a strong-field ligand in spectrochemical series. Its strong σ-donor and π-acceptor characteristics create a large ligand field splitting, which significantly influences the electronic and optical properties of the complex. dntb.gov.ua The chemistry of tetracyanoplatinates is distinct from other platinum complexes, such as the famous anticancer drug cisplatin, which features amine and chloride ligands, or Pt(IV) complexes, which typically have an octahedral geometry. escholarship.org The specific properties of the [Pt(CN)₄]²⁻ anion make it a key subject in the study of metal-metal interactions and the construction of extended molecular assemblies.

Significance of Tetracyanoplatinate Complexes in Fundamental and Applied Research

The significance of tetracyanoplatinate complexes, including the dilithium salt, is rooted in their unique structural and photophysical properties. A defining feature is the ability of the square-planar [Pt(CN)₄]²⁻ anions to stack in the solid state, forming one-dimensional (1D) chains. mdpi.comresearchgate.net This stacking is facilitated by the overlap of the dz² orbitals of adjacent platinum atoms, leading to direct metal-metal interactions. wikipedia.org

These interactions give rise to highly anisotropic properties, meaning they are different along different crystal axes. Most notably, partially oxidized tetracyanoplatinate salts exhibit significant electrical conductivity along the platinum chain, earning them the moniker "molecular wires." wikipedia.orgdbpedia.org This has made them model systems for studying the physics of low-dimensional conductors. dbpedia.orgacademie-sciences.fr

Furthermore, these complexes are often luminescent. Their emission properties are sensitive to the Pt-Pt distance, making them candidates for vapochromic sensors—materials that change color or luminescent properties upon exposure to volatile organic compounds. chemeurope.com Tetracyanoplatinates also serve as versatile building blocks for creating more complex, multi-dimensional structures. They can act as ligands themselves, bridging other metal centers through their nitrogen atoms to form cyanide-bridged heteronuclear polymers. mdpi.com When combined with emissive ions like lanthanides, they can participate in energy transfer processes, leading to enhanced luminescence, a property of interest for optical materials. mdpi.comaip.org

Historical Developments and Early Research on One-Dimensional Platinum Cyanide Systems

The study of one-dimensional systems based on platinum cyanides gained significant momentum in the late 1960s. A pivotal moment was the synthesis and characterization of what became known as Krogmann's salt by Klaus Krogmann in 1969. chemeurope.com Krogmann's salt is a partially oxidized potassium tetracyanoplatinate, with a typical formula of K₂[Pt(CN)₄]Br₀.₃·3H₂O. wikipedia.org

Before this, while simple tetracyanoplatinate salts were known, the concept of creating non-stoichiometric, partially oxidized salts was a breakthrough. Oxidation removes some electrons from the dz² orbitals, which formally shortens the distance between the platinum atoms in the stacks. For instance, the Pt-Pt distance in Krogmann's salt is approximately 2.88 Å, significantly shorter than in unoxidized salts like Mg[Pt(CN)₄]·7H₂O (3.16 Å) and approaching the distance in platinum metal itself. wikipedia.org

This short metal-metal separation allows for effective orbital overlap along the chain, creating a conduction band. This discovery triggered a wave of research throughout the 1970s into quasi-one-dimensional conductors, as scientists explored their unique electrical and optical properties and the physics of phenomena like the Peierls transition, which is characteristic of 1D metallic systems. academie-sciences.fracs.orgriken.jp These early studies on Krogmann's salts laid the fundamental groundwork for a significant area of materials science and solid-state chemistry. rsc.org

Current Research Landscape and Emerging Trends for Dilithium Tetracyanoplatinate

While much of the foundational research focused on potassium and other cation variants, the principles apply broadly to the tetracyanoplatinate family, including the dilithium salt. Current research continues to build on the unique properties of these one-dimensional systems, with a strong focus on nanotechnology and advanced materials. chemeurope.comdbpedia.org

One emerging trend is the development of sophisticated sensor materials. The sensitivity of the Pt-Pt interactions and the resulting photophysical properties to the local environment is being exploited to design vapochromic and mechanochromic materials. chemeurope.com Researchers are also exploring the synthesis of new platinum chain compounds by varying the cations and incorporating other anions to precisely tune the stacking, Pt-Pt distance, and ultimately, the material's function. chemeurope.com

Another significant area of contemporary research involves the creation of heterobimetallic assemblies. By using the [Pt(CN)₄]²⁻ anion as a "metalloligand," scientists are constructing multi-dimensional coordination polymers that incorporate other metal ions, such as lanthanides. mdpi.com In these systems, the tetracyanoplatinate unit can act as an antenna, absorbing light and transferring the energy to the lanthanide ion, enhancing the latter's characteristic sharp emission. mdpi.comaip.org This strategy is promising for the development of new luminescent materials for applications in lighting and bio-imaging. While specific studies on this compound are less common, the fundamental research into the tetracyanoplatinate anion as a whole remains a vibrant and evolving field. For example, the high stability of the tetracyanoplatinate(II) ion has been noted in recent studies on platinum complexes as potential cyanide scavengers, where it is the final, stable platinum-containing product. escholarship.org

Data Tables

Table 1: Properties of this compound

This table summarizes key properties for different forms of this compound.

PropertyValueFormReference(s)
Molecular Formula C₄Li₂N₄PtAnhydrous chemeurope.com
C₄H₂Li₂N₄OPtMonohydrate americanelements.com
C₄H₁₀Li₂N₄O₅PtPentahydrate wikipedia.orgontosight.ai
Molecular Weight 313.051 g/mol Monohydrate americanelements.com
403.112 g/mol Pentahydrate ontosight.ai
IUPAC Name dilithium;platinum(2+);tetracyanide;hydrate (B1144303)Hydrate americanelements.com
Coordination Geometry Square Planar (for [Pt(CN)₄]²⁻)All forms chemeurope.commdpi.com

Table 2: Comparison of Pt-Pt Distances in Tetracyanoplatinate Salts

This table illustrates the effect of the cation and partial oxidation on the inter-platinum distance in the solid-state chain structure. Shorter distances indicate stronger metal-metal interactions.

CompoundPt-Pt Distance (Å)StateReference(s)
K₂[Pt(CN)₄]Br₀.₃·3H₂O (Krogmann's Salt) 2.880Partially Oxidized wikipedia.org
Mg[Pt(CN)₄]·7H₂O 3.16Divalent (Unoxidized) wikipedia.org
Ca[Pt(CN)₄]·5H₂O 3.36Divalent (Unoxidized) wikipedia.org
Sr[Pt(CN)₄]·5H₂O 3.58Divalent (Unoxidized) wikipedia.org

Compound Names

Properties

CAS No.

14402-73-4

Molecular Formula

C4LiN4Pt-

Molecular Weight

306.1 g/mol

IUPAC Name

lithium;platinum(2+);tetracyanide

InChI

InChI=1S/4CN.Li.Pt/c4*1-2;;/q4*-1;+1;+2

InChI Key

JCIVDCAMAUZIIZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pt+2]

Synonyms

dilithium tetracyanoplatinate

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Research Grade Dilithium Tetracyanoplatinate

Solution-Phase Synthesis Techniques

Solution-phase synthesis is the most common approach for the preparation of dilithium (B8592608) tetracyanoplatinate, offering good control over stoichiometry and product purity through crystallization.

Aqueous and Non-Aqueous Preparations

Aqueous routes are often favored due to the high solubility of many inorganic salts in water, simplifying the reaction and purification steps. A common strategy involves a metathesis reaction between a soluble lithium salt and a soluble tetracyanoplatinate salt. For instance, an aqueous solution of lithium sulfate (B86663) (Li₂SO₄) can be reacted with an aqueous solution of barium tetracyanoplatinate tetrahydrate (Ba[Pt(CN)₄]·4H₂O). znaturforsch.com The reaction precipitates barium sulfate (BaSO₄), which can be removed by filtration, leaving the desired dilithium tetracyanoplatinate in the solution.

An alternative aqueous method is through the use of ion-exchange resins. aruba.itasiaresearchnews.com A solution of a readily available tetracyanoplatinate salt, such as potassium tetracyanoplatinate (K₂[Pt(CN)₄]), can be passed through a column containing a lithium-based cation exchange resin. This process replaces the potassium ions with lithium ions, yielding an aqueous solution of this compound.

Non-aqueous preparations are less common but may be employed to obtain specific anhydrous or solvated forms of the product. These methods require careful selection of solvents in which the lithium salt and the tetracyanoplatinate precursor have adequate solubility, while also considering the potential for solvent coordination in the final product.

Control of Hydration State in Synthetic Products

A critical aspect of the synthesis of this compound is the control of its hydration state, as the compound is known to form various hydrates, most notably the pentahydrate (Li₂[Pt(CN)₄]·5H₂O). ontosight.ainih.gov The number of water molecules incorporated into the crystal lattice is highly dependent on the crystallization conditions, such as temperature, concentration, and the presence of other ions. wikipedia.org

Slow evaporation of an aqueous solution of this compound at room temperature typically yields crystalline hydrates. rsc.org The precise control of temperature and evaporation rate can influence the formation of specific hydrated forms. To obtain the anhydrous form, thermal treatment of the hydrated salt under vacuum is a viable method. The temperature and duration of heating must be carefully controlled to prevent decomposition of the tetracyanoplatinate anion.

Solid-State Synthesis Approaches

Solid-state synthesis offers a solvent-free alternative for the preparation of this compound. These methods typically involve the intimate mixing of solid reactants followed by heating to induce a reaction. For example, a solid-state reaction could potentially be achieved by grinding and heating a mixture of a stable lithium salt, such as lithium carbonate (Li₂CO₃) or lithium oxide (Li₂O), with a stable platinum cyanide precursor. wits.ac.zaresearchgate.net

These reactions often require high temperatures to overcome the lattice energies of the solid reactants and facilitate diffusion and reaction. The stoichiometry of the reactants must be precise to ensure the formation of the desired product without significant impurities. While solid-state methods can be effective for producing anhydrous materials, they may result in products with lower crystallinity or homogeneity compared to solution-phase techniques.

Optimization of Reaction Conditions for Purity and Yield in Research Contexts

For research applications, achieving high purity and maximizing the yield of this compound are paramount. The optimization of reaction conditions is therefore a key focus.

In solution-phase synthesis, the purity of the starting materials is critical. The use of high-purity lithium salts and tetracyanoplatinate precursors minimizes the introduction of contaminants. The stoichiometry of the reactants should be carefully controlled to ensure complete reaction and to avoid the presence of unreacted starting materials in the final product. The pH of the solution can also influence the stability of the tetracyanoplatinate ion and should be monitored.

The following table provides a hypothetical set of optimized conditions for the aqueous metathesis reaction:

ParameterOptimized ConditionRationale
Reactants High-purity Li₂SO₄ and Ba[Pt(CN)₄]·4H₂OMinimizes ionic impurities in the final product.
Stoichiometry 1:1 molar ratioEnsures complete precipitation of BaSO₄.
Solvent Deionized waterAvoids introduction of contaminants.
Temperature Room temperatureSufficient for the reaction to proceed without promoting side reactions.
Filtration Fine porosity filter paper or membraneEnsures complete removal of the BaSO₄ precipitate.
Crystallization Slow evaporation at controlled temperaturePromotes the formation of well-defined, pure crystals.

Scale-Up Considerations for Academic Research Requirements

Transitioning from a small-scale synthesis to a larger scale suitable for extensive academic research presents several challenges. For solution-phase methods, maintaining efficient mixing and heat transfer becomes more critical on a larger scale to ensure reaction homogeneity. The filtration of larger quantities of precipitate, such as barium sulfate, may require specialized equipment to handle the increased volume efficiently.

The control of crystallization on a larger scale is also a significant consideration. To obtain a consistent hydration state and high purity, the rate of cooling or solvent evaporation must be carefully managed to avoid rapid precipitation which can trap impurities. For solid-state reactions, achieving uniform heating of a larger volume of solid reactants can be difficult and may lead to incomplete reaction or the formation of undesired byproducts. The energy requirements for grinding and heating also increase with scale.

Structural Elucidation and Crystallographic Investigations of Dilithium Tetracyanoplatinate Systems

Single Crystal X-ray Diffraction Studies

The molecular structure of dilithium (B8592608) tetracyanoplatinate pentahydrate, with the chemical formula Li₂[Pt(CN)₄]·5H₂O, has been determined through crystallographic studies. ontosight.ainih.gov The structure consists of a central platinum ion coordinated to four cyanide ions. ontosight.ai Two lithium ions are present to balance the charge of the complex anion, and five water molecules are incorporated into the crystal lattice as water of hydration. ontosight.ainih.gov

The crystal structure of related tetracyanoplatinate compounds, such as dirubidium barium bis(tetracyanoplatinate(II)), Rb₂Ba[Pt(CN)₄]₂, reveals a layered configuration where rubidium ions occupy interstitial sites. researchgate.net This arrangement can influence properties like thermal stability and ionic transport.

The [Pt(CN)₄]²⁻ anion in dilithium tetracyanoplatinate adopts a square planar coordination geometry. ontosight.ai This is a common geometry for platinum(II) complexes. researchgate.netbritannica.com The platinum atom resides at the center of a square, with the four cyanide ligands positioned at the corners. This arrangement is a key feature of many tetracyanoplatinate salts and influences their electronic and optical properties. ontosight.aibritannica.com In general, tetracyanoplatinate anions can exhibit various coordination numbers and configurations depending on the metallic cation. britannica.com

Coordination Geometries of Selected Tetracyanoplatinate Complexes
Complex AnionCoordination NumberGeometry
[Pt(CN)₄]²⁻4Square Planar
[Ni(CN)₄]²⁻4Square Planar
[Hg(CN)₄]²⁻4Tetrahedral
[Fe(CN)₆]⁴⁻6Octahedral
[Mo(CN)₈]⁴⁻8Dodecahedral or Square Antiprismatic
Selected Platinum-Platinum Distances in Tetracyanoplatinate and Related Compounds
CompoundPt-Pt Distance (Å)Structural Feature
Barium tetracyanoplatinate(II) tetrahydrate3.321Linear chain
Disodium (B8443419) tetracyanoplatinate(II) trihydrate3.651(4), 3.691(4), 3.745(4), 3.754(4)Chain formed by Pt atoms
Heterometallic platinum clusters (mean)2.869-

Neutron Diffraction Studies of Related Tetracyanoplatinate Compounds

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating light atoms such as hydrogen. vt.edu It has been employed in the study of various tetracyanoplatinate compounds. For example, a neutron diffraction study of disodium tetracyanoplatinate(II) trihydrate was conducted to locate all atoms, including hydrogens. vt.edu Similarly, a room-temperature, single-crystal neutron diffraction study was performed on Na₂[Pt(CN)₄Br₂]·2H₂O. vt.edu Neutron diffraction has also been used to investigate rubidium tetracyanoplatinate (2:1) sesquihydrate, Rb₂[Pt(CN)₄]·1.5H₂O. acs.org These studies provide crucial information on the complete crystal structure, including the role of hydrogen bonding and water molecules in stabilizing the lattice. vt.eduvt.edu

Advanced Crystallographic Techniques

Advanced crystallographic techniques provide deeper insights into the structural and electronic properties of materials like this compound. These methods go beyond standard diffraction to probe subtle structural features and electron distributions.

X-ray diffuse scattering is a powerful technique for investigating deviations from perfect crystal periodicity, such as those found in quasi-one-dimensional (1D) systems. nih.gov In these materials, strong atomic or molecular interactions occur primarily along one direction, leading to correlated disorder between adjacent chains. This disorder gives rise to continuous sheets or lines of diffuse scattering in reciprocal space, rather than the sharp Bragg peaks characteristic of three-dimensionally ordered crystals. vt.eduepj-conferences.org

In the context of tetracyanoplatinate salts, which are known for their one-dimensional metallic behavior, X-ray diffuse scattering has been instrumental. vt.edu Studies on various partially oxidized tetracyanoplatinate (TCP) complexes have revealed diffuse scattering that corresponds to a superlattice with a wavevector of 2kF, where kF is the Fermi wavevector. vt.edu This observation is a key signature of a Peierls distortion or a Kohn anomaly, fundamental phenomena in one-dimensional conductors. vt.educapes.gov.br The scattering arises from the lattice vibrations (phonons) and their interaction with the conduction electrons. scispace.com

For instance, investigations into cation-deficient salts like M1.75[Pt(CN)4]·xH2O (where M = K, Rb, Cs) and the anion-deficient guanidinium (B1211019) salt [C(NH2)3]2[Pt(CN)4]Br0.23·H2O have shown that the diffuse scattering provides direct information about the one-dimensional correlations along the platinum atom chains. vt.edu The intensity distribution of the diffuse scattering can be analyzed to understand the nature of the electronic instabilities and the extent of the one-dimensional character in these systems. ras.ru While these studies confirm the presence of a one-dimensional superlattice, they also note that the electrical conductivities can vary significantly between different tetracyanoplatinate salts, which may be related to differences in Pt-Pt distances or the systems being below the Peierls transition temperature at room temperature. vt.edu

Quantum crystallography is an evolving field that combines experimental diffraction data with quantum mechanical principles to determine the electron density distribution within a crystal. mdpi.comcecam.org This approach goes beyond the traditional independent atom model (IAM), which assumes spherical atoms, to provide a more accurate and detailed picture of chemical bonding and intermolecular interactions. tu-dresden.de By refining aspherical atomic scattering factors against high-resolution X-ray diffraction data, it is possible to map the subtle features of the electron density, such as bonding electrons and lone pairs. tu-dresden.denih.gov

The core of this technique lies in modeling the electron density using a flexible mathematical function, such as the Hansen-Coppens multipole model, and refining the parameters of this model against the experimental Bragg intensities. tu-dresden.de The resulting electron density map, often visualized as deformation density maps, reveals the redistribution of charge due to chemical bond formation. mdpi.com

While specific quantum crystallography studies focusing solely on this compound are not extensively documented in the provided results, the application of these methods to related complex metal cyanides and other materials demonstrates their potential. cecam.orgtu-dresden.de For this compound, a quantum crystallographic study would elucidate the nature of the Pt-C and C-N bonds within the [Pt(CN)4]2- anion and the ionic interactions with the Li+ cations. It would provide quantitative information about the charge distribution and the electrostatic potential, offering insights into the compound's stability and reactivity. These methods have proven capable of revealing subtle electronic effects, including relativistic effects in heavy atoms like platinum. tu-dresden.de

Structural Characterization of Hydrates and Solvates of this compound

Hydrates are crystalline solids that contain water molecules within their lattice. mdpi.com These can be classified as stoichiometric, with a fixed number of water molecules per formula unit, or non-stoichiometric, where the water content can vary. mdpi.com The water molecules in hydrates are often involved in hydrogen bonding, which can play a crucial role in stabilizing the crystal structure. chemrxiv.org For example, in the dihydrate of a nickel(II) tetracyanide complex, water molecules form hydrogen bonds that link the one-dimensional coordination polymer chains into a three-dimensional network. nih.gov

Solvates are analogous to hydrates but contain solvent molecules other than water. rsc.org The formation and stability of solvates depend on factors such as the size, shape, and hydrogen-bonding capabilities of the solvent molecule. chemrxiv.org Characterization techniques such as X-ray powder diffraction (XRPD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) are crucial for identifying and characterizing different solvated forms. d-nb.inforesearchgate.net

For this compound, a hydrated form, Li2[Pt(CN)4]·H2O, is known. americanelements.com While detailed single-crystal structure analysis of this specific hydrate (B1144303) is not present in the search results, related structures provide insights. For instance, the crystal structure of Cs2[Pt(CN)4]·H2O reveals that the water molecule plays a significant role in the crystal packing. researchgate.net In other metal tetracyanoplatinate hydrates and solvates, the solvent molecules can be found coordinated to the cations or occupying channels and voids within the crystal lattice, often forming extensive hydrogen-bonding networks. chemrxiv.orgd-nb.info The study of these hydrates and solvates is important as the degree of hydration or solvation can affect the physical properties of the material.

Electronic Structure and Bonding Characterization of Dilithium Tetracyanoplatinate

Molecular Orbital Theory and Electronic Configuration Analysis

Molecular Orbital (MO) theory provides a detailed description of bonding in the [Pt(CN)₄]²⁻ anion by considering the combination of atomic orbitals from the central platinum ion and the ligand group orbitals of the four cyanide ions. dalalinstitute.com The platinum(II) center has a d⁸ electron configuration. Its valence atomic orbitals—five 5d, one 6s, and three 6p—are available for bonding.

The formation of molecular orbitals in a square planar complex like [Pt(CN)₄]²⁻ involves both sigma (σ) and pi (π) interactions. inflibnet.ac.in

Sigma (σ) Bonding: The primary bonding interactions are σ-bonds formed by the overlap of the filled σ-orbitals of the cyanide ligands with the appropriate metal orbitals. The metal orbitals with the correct symmetry to participate in σ-bonding are the 5dₓ²-y², 5d₂², 6s, and 6pₓ/6pᵧ orbitals.

Pi (π) Bonding: The cyanide ligand is a π-acceptor, meaning it has empty π* orbitals that can overlap with filled d-orbitals of the platinum center. inflibnet.ac.in The metal's 5dxy, 5dxz, and 5dyz orbitals have the appropriate symmetry for this π-backbonding. This interaction involves the donation of electron density from the metal to the ligand, strengthening the metal-ligand bond.

The resulting MO diagram shows a set of bonding, non-bonding, and antibonding molecular orbitals. The eight d-electrons of the Pt(II) ion and the electrons from the ligand σ-bonds fill these orbitals. inflibnet.ac.in Due to the strong ligand field of the cyanide ions, there is a large energy gap between the highest occupied molecular orbital (HOMO), which is primarily metal d-orbital in character, and the lowest unoccupied molecular orbital (LUMO), which is often the ligand π* orbital or the metal dₓ²-y² antibonding orbital. inflibnet.ac.in This large HOMO-LUMO gap contributes to the stability of the complex, which is typically diamagnetic. inflibnet.ac.in

Ligand Field Theory and Crystal Field Splitting in [Pt(CN)₄]²⁻ Complexes

Ligand Field Theory (LFT) and the simpler Crystal Field Theory (CFT) explain the electronic structure of coordination complexes by focusing on the effect of the ligands' electric field on the energies of the central metal's d-orbitals. For the square planar [Pt(CN)₄]²⁻ complex, the four cyanide ligands are positioned along the x and y axes. This arrangement causes significant electrostatic repulsion for metal d-orbitals with lobes directed along these axes, while orbitals with lobes directed elsewhere are less affected or stabilized. libretexts.org

This leads to a distinct splitting pattern of the five d-orbitals. Starting from a hypothetical spherical field, the removal of ligands from the z-axis (to go from octahedral to square planar) significantly lowers the energy of orbitals with a z-component. inflibnet.ac.in The typical energy order for the d-orbitals in a square planar complex is:

dₓ²-y² >> dxy > d₂² > dxz, dyz

The dₓ²-y² orbital is highest in energy because its lobes point directly at the four ligands, resulting in maximum electrostatic repulsion. The dxz and dyz orbitals are the lowest in energy as their lobes point between the axes and away from the ligands. The Pt(II) ion has a d⁸ configuration, and in the presence of strong-field ligands like cyanide, the electrons pair up in the lower-energy orbitals. quora.com This results in a low-spin electronic configuration, with the dₓ²-y² orbital remaining unoccupied. The large energy separation between the filled dxy orbital and the empty dₓ²-y² orbital is a defining feature of square planar d⁸ complexes.

OrbitalDescriptionEnergy LevelElectron Occupancy (d⁸ low-spin)
dₓ²-y² Lobes point directly at ligands.Highest (Antibonding, σ*)0
dxy Lobes lie in the xy-plane, between ligands.High2
d₂² Torus in the xy-plane, lobes along z-axis.Intermediate2
dxz, dyz Lobes point between axes, avoiding ligands.Lowest (Degenerate)4

Charge Transfer Phenomena and Electronic Delocalization Studies

Charge transfer (CT) transitions are electronic excitations where an electron moves from an orbital that is primarily ligand-based to one that is primarily metal-based (Ligand-to-Metal Charge Transfer, LMCT), or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.orglibretexts.org These transitions are typically much more intense than d-d transitions. libretexts.org

In the [Pt(CN)₄]²⁻ complex, both types of transitions are possible:

MLCT: Because Pt(II) is relatively electron-rich and the cyanide ligand has low-lying empty π* orbitals, MLCT transitions can occur. dalalinstitute.com An electron is excited from a filled metal d-orbital (like dxy, dxz, or dyz) to the ligand's π* orbitals.

LMCT: This type of transfer involves the excitation of an electron from the filled σ or π orbitals of the cyanide ligands to the empty or partially filled d-orbitals of the platinum, primarily the high-energy dₓ²-y² orbital. libretexts.orgdalalinstitute.com

In solid-state structures where [Pt(CN)₄]²⁻ units stack, a third type of transition, Metal-Metal-to-Ligand Charge Transfer (MMLCT), can be observed, which is influenced by Pt-Pt interactions. researchgate.net These charge transfer phenomena are crucial in determining the optical properties of the compound. Studies on related systems show that the electronic structure can span from fully localized to delocalized descriptions, which can be tuned to influence the material's properties.

Computational Predictions of Electronic Band Structures in Solid-State Systems

The electronic band structure of a solid material describes the ranges of energy that an electron is allowed to have. For solid-state dilithium (B8592608) tetracyanoplatinate, this can be predicted using computational methods based on Density Functional Theory (DFT). analis.com.my While specific DFT calculations for Li₂[Pt(CN)₄] are not widely published, the methodology is well-established for crystalline solids.

A typical computational approach involves these steps:

Structural Optimization: The crystal structure of Li₂[Pt(CN)₄], including lattice parameters and atomic positions, is first optimized to find the ground-state geometry. rsc.org

Self-Consistent Field (SCF) Calculation: A DFT calculation is performed on the optimized structure to determine the ground-state electron density. gitlab.io

Band Structure Calculation: Using the converged electron density, the electronic eigenvalues (energies) are calculated along high-symmetry paths within the material's Brillouin zone. analis.com.mygitlab.io

These calculations would predict whether dilithium tetracyanoplatinate is a semiconductor, an insulator, or a metal by revealing the presence and size of a band gap between the valence band and the conduction band. The nature of the bands at the Fermi level would indicate which orbitals are most involved in electronic conduction.

Analysis of Metal-Metal Interactions in Extended Chain Architectures

In the solid state, square planar complexes like [Pt(CN)₄]²⁻ often stack on top of each other, forming extended linear chains. nih.gov This stacking can lead to significant metallophilic interactions—weak attractive forces between the platinum centers of adjacent complex anions. nih.gov These Pt-Pt interactions occur at distances that are often shorter than the sum of the van der Waals radii, indicating a degree of orbital overlap.

This interaction primarily involves the 5d₂² orbitals of the platinum ions, which are oriented perpendicular to the plane of the complex and can overlap directly along the stacking axis. This overlap leads to the formation of delocalized electronic states, or bands, along the chain. The strength of this interaction is highly dependent on the Pt-Pt distance, which can be influenced by the nature of the counter-ion (in this case, Li⁺) and the crystal packing. acs.org

These metal-metal interactions have profound effects on the material's properties:

Optical Properties: They can give rise to new electronic transitions, such as MMLCT bands, often resulting in luminescence that is not present in the isolated monomer. researchgate.net

Electronic Conductivity: The orbital overlap along the platinum chains can create pathways for electronic conduction, leading to anisotropic, one-dimensional conductivity.

The study of these extended chain architectures is crucial for understanding the collective electronic and photophysical behaviors of solid-state tetracyanoplatinate salts. nih.govnih.gov

Spectroscopic and Photophysical Investigations of Dilithium Tetracyanoplatinate

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a critical tool for probing the electron orbital energies within a complex. For the [Pt(CN)₄]²⁻ anion, the spectrum is characterized by both low-intensity d-d transitions and high-intensity charge-transfer bands.

Characterization of Electronic Transitions (e.g., d-d, Metal-to-Ligand Charge Transfer)

The electronic structure of the square-planar, d⁸ [Pt(CN)₄]²⁻ ion gives rise to distinct types of electronic transitions upon absorption of ultraviolet-visible light. These can be categorized as metal-centered (d-d) transitions and charge-transfer transitions.

d-d Transitions: These transitions involve the excitation of an electron from a filled d-orbital to an empty d-orbital within the platinum metal center. For a square-planar complex, these are typically of low intensity because they are Laporte-forbidden. The absorptions are generally found in the ultraviolet region.

Metal-to-Ligand Charge Transfer (MLCT): These are significantly more intense than d-d transitions and involve the promotion of an electron from a metal-based d-orbital to an empty π* molecular orbital of the cyanide ligands. unt.eduresearchgate.net These transitions are responsible for the strong absorptions observed for tetracyanoplatinate complexes in the ultraviolet region. unt.edu The intense nature of these bands is due to them being both spin- and Laporte-allowed. Theoretical studies based on density functional theory have also been employed to understand the electronic structures and absorption spectra of the tetracyanoplatinate(2-) anion. acs.org

The table below summarizes typical electronic transition assignments for the [Pt(CN)₄]²⁻ anion, which are expected to be representative for dilithium (B8592608) tetracyanoplatinate in solution.

Transition AssignmentEnergy (cm⁻¹)TypeIntensity (ε, M⁻¹cm⁻¹)
¹A₁g → ¹A₂u, ¹Eu~35,000 - 45,000MLCT (d → π* CN)High (>1,000)
¹A₁g → ¹A₂g, ¹B₁g, ¹Eg~30,000 - 38,000d-dLow-Moderate (50 - 500)

Solvatochromic Studies in Various Media

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. nih.govuconn.edu This effect is particularly pronounced for transitions that involve a significant change in the dipole moment of the molecule, such as charge-transfer bands. The energy of the electronic states can be stabilized or destabilized to different extents by the surrounding solvent molecules, leading to a shift in the absorption wavelength. researchgate.net

Specific solvatochromic studies focusing on dilithium tetracyanoplatinate were not found in the surveyed literature. However, for MLCT bands, a change in solvent polarity would be expected to perturb the energies of the metal d-orbitals and the ligand π* orbitals, potentially leading to shifts in the absorption maxima. A systematic study in a range of solvents with varying dielectric constants would be required to quantify this behavior for the [Pt(CN)₄]²⁻ anion.

Emission Spectroscopy and Photoluminescence Research

Many platinum(II) complexes are known for their rich photoluminescence properties, which are highly sensitive to their environment, temperature, and aggregation state.

Analysis of Luminescence Properties (e.g., Wavelength, Lifetime, Quantum Yield)

Tetracyanoplatinate(II) complexes, particularly in the solid state or concentrated solutions, can exhibit luminescence originating from excited states that have significant metal-metal interaction character. The photoluminescence quantum yield (PLQY) is a measure of the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed. horiba.comazom.com The luminescence lifetime is the average time the complex spends in the excited state before returning to the ground state.

While specific data for Li₂[Pt(CN)₄] is scarce, studies on analogous one-dimensional platinum(II) complexes provide valuable insight into the expected properties. nih.gov For instance, research on stacked dicyanideplatinum(II) complexes reveals emission that is highly dependent on temperature. nih.gov

The following table presents photophysical data for a representative isomorphous platinum(II) one-dimensional chain complex, which illustrates the typical luminescence properties that can be investigated for such systems.

Compound SystemTemperature (K)Emission Max (λₘₐₓ, nm)Quantum Yield (Φ)Avg. Lifetime (τₐᵥ, µs)
[(C₄H₉)₄N][Pt(CN)₂(dFppy)]2937050.010.0163
778000.160.916
Data from a study on a 2-(2,4-difluorophenyl)pyridine (dFppy) platinum-cyanide complex, demonstrating typical changes in luminescence with temperature. nih.gov

Temperature-Dependent Emission Studies

The emission from stacked square-planar platinum(II) complexes is often strongly thermochromic, meaning the color of the emission changes with temperature. nih.gov This phenomenon is typically associated with changes in the Pt-Pt interatomic distances within the crystal lattice or aggregated state. nih.gov As the temperature is lowered, the lattice contracts, shortening the Pt-Pt distance. This contraction can lead to a stabilization of the metal-metal-to-ligand charge transfer (³MMLCT) excited state, resulting in a red-shift of the emission band to lower energy (longer wavelength). nih.govresearchgate.net

In the example of the [(C₄H₉)₄N][Pt(CN)₂(dFppy)] complex, cooling from 293 K to 77 K causes a dramatic red-shift in the emission maximum from 705 nm to 800 nm. nih.gov Simultaneously, the emission intensity and quantum yield increase significantly, from 0.01 to 0.16, which is attributed to the reduction of non-radiative decay pathways at low temperatures. nih.gov This behavior is characteristic of many luminescent platinum(II) systems where thermal energy can populate vibrational modes that lead to efficient non-radiative decay.

Polarized Emission Spectroscopy for Anisotropic Systems

Polarized emission spectroscopy is a powerful technique used to study molecular systems that have a defined orientation, such as single crystals or molecules aligned in a stretched polymer film. By using polarized light for excitation and analyzing the polarization of the emitted light, one can determine the orientation of the transition dipole moments associated with the absorption and emission processes. This provides detailed information on the symmetry and nature of the electronic states involved.

For a crystalline sample of this compound, the square-planar [Pt(CN)₄]²⁻ ions would be arranged in a regular, anisotropic fashion. A polarized emission study could, in principle, probe the directionality of the luminescence. For example, it could distinguish between emission originating from a transition polarized along the Pt-Pt stacking axis versus one polarized within the plane of the complex. However, no specific studies employing polarized emission spectroscopy on this compound were identified in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within this compound, Li₂[Pt(CN)₄]. By analyzing the vibrational modes of the constituent atoms and functional groups, it is possible to elucidate details about the coordination environment of the platinum center, the nature of the cyano ligands, and the interactions between the complex anions and the lithium cations in the crystal lattice.

Assignment of Vibrational Modes of the Cyano Ligands and Pt-CN Bonds

The vibrational spectrum of the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, is characterized by distinct bands corresponding to the stretching and bending modes of the cyano (C≡N) ligands and the platinum-carbon (Pt-C) bonds. The assignment of these modes can be effectively performed by considering the D₄h point group symmetry of the isolated [Pt(CN)₄]²⁻ ion.

Detailed vibrational analysis has been conducted on analogous alkali metal tetracyanoplatinate salts, such as potassium tetracyanoplatinate(II) (K₂[Pt(CN)₄]), which serves as an excellent model for understanding the vibrational characteristics of the dilithium counterpart. The Raman spectra of these compounds exhibit characteristic peaks that can be assigned to specific vibrational modes.

The high-frequency region of the Raman spectrum is dominated by the C≡N stretching vibrations. For the [Pt(CN)₄]²⁻ anion, two Raman-active modes are expected: the totally symmetric A₁g mode and the B₁g mode. In K₂[Pt(CN)₄], these are observed at approximately 2165 cm⁻¹ and 2143 cm⁻¹, respectively lsu.edu. The infrared-active Eu mode also appears as a weak absorption in the Raman spectrum around 2126 cm⁻¹ lsu.edu. These frequencies are indicative of a strong triple bond within the cyano ligand, slightly perturbed by coordination to the platinum center.

The lower frequency region of the spectrum contains vibrations associated with the Pt-C bonds and the various bending modes of the complex. The symmetric Pt-C stretching vibration, also of A₁g symmetry, is a strong band typically observed around 467 cm⁻¹ in the Raman spectrum of K₂[Pt(CN)₄] lsu.edu. The bending and deformation modes occur at even lower frequencies. The Raman-active modes include the π(Pt-C-N) bending (Eg symmetry) at approximately 323 cm⁻¹, the δ(Pt-C-N) deformation (B₂g symmetry) at about 171 cm⁻¹, the δ(C-Pt-C) deformation (Eu symmetry, which can be weakly Raman active), the ω(C-Pt-C) wagging (A₂u symmetry) around 87 cm⁻¹, and the τ(C-Pt-C) twisting (B₂u symmetry) around 71 cm⁻¹ lsu.edu.

A summary of the assignment of the major Raman-active vibrational modes for the [Pt(CN)₄]²⁻ anion, based on data from K₂[Pt(CN)₄], is presented in the table below.

Vibrational ModeSymmetryApproximate Frequency (cm⁻¹) in K₂[Pt(CN)₄]
ν(C≡N)A₁g2165
ν(C≡N)B₁g2143
ν(Pt-C)A₁g467
π(Pt-C-N)Eg323
δ(Pt-C-N)B₂g171
ω(C-Pt-C)A₂u87
τ(C-Pt-C)B₂u71

Investigation of Intermolecular Vibrations in the Solid State

In the solid state, the vibrational spectrum of this compound is influenced by intermolecular interactions within the crystal lattice. These interactions primarily involve the electrostatic forces between the lithium cations (Li⁺) and the tetracyanoplatinate(II) anions ([Pt(CN)₄]²⁻). The vibrations arising from these interactions are typically observed at very low frequencies, often below 200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy ([⁶Li], [¹³C], [¹⁹⁵Pt])

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, NMR studies involving the isotopes ⁶Li, ¹³C, and ¹⁹⁵Pt can provide detailed information about the structure and dynamics of this complex in both solution and the solid state.

Solution-State NMR for Complex Characterization

In a suitable solvent, high-resolution solution-state NMR can be used to confirm the identity and purity of this compound.

⁶Li NMR: The ⁶Li nucleus has a spin of I = 1 and, despite its low natural abundance (7.6%), can provide sharp NMR signals due to its small nuclear quadrupole moment. In solution, the ⁶Li chemical shift is sensitive to the solvation environment of the lithium ion. For this compound dissolved in a solvent like water or dimethyl sulfoxide, a single resonance is expected for the solvated Li⁺ ions, indicative of rapid exchange between the solvated and ion-paired states.

¹³C NMR: The ¹³C nucleus (I = 1/2) is a key probe for the cyanide ligands. In the [Pt(CN)₄]²⁻ anion, the four cyanide ligands are chemically equivalent, which should result in a single ¹³C resonance in the proton-decoupled spectrum. The chemical shift of this resonance provides information about the electronic environment of the carbon atom in the Pt-C≡N moiety. Furthermore, coupling between ¹³C and ¹⁹⁵Pt (I = 1/2, 33.8% natural abundance) can be observed as satellite peaks flanking the central ¹³C signal. The magnitude of the one-bond coupling constant, ¹J(¹⁹⁵Pt-¹³C), is a direct measure of the s-character of the platinum-carbon bond.

¹⁹⁵Pt NMR: The ¹⁹⁵Pt nucleus is an excellent NMR probe due to its spin of I = 1/2 and relatively high natural abundance. The chemical shift of ¹⁹⁵Pt is highly sensitive to the coordination environment, including the nature of the ligands and the oxidation state of the platinum. For the square-planar [Pt(CN)₄]²⁻ complex, a single, sharp resonance is expected in the ¹⁹⁵Pt NMR spectrum. The chemical shift would be characteristic of a Pt(II) center coordinated to four cyanide ligands.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable structural information about this compound in its crystalline and potentially amorphous forms.

⁶Li ssNMR: In the solid state, the ⁶Li NMR spectrum can reveal the presence of crystallographically distinct lithium sites. The number of resonances in the magic-angle spinning (MAS) NMR spectrum corresponds to the number of inequivalent lithium environments in the crystal lattice. The chemical shifts and quadrupolar coupling constants (for the quadrupolar ⁷Li nucleus, though ⁶Li is often preferred for its sharper lines) are sensitive to the local coordination and symmetry of the lithium ions.

¹³C ssNMR: Solid-state ¹³C NMR is particularly informative for the cyanide ligands. A study on the closely related K₂[Pt(CN)₄]·3H₂O has shown that the ¹³C chemical shift tensor is nearly axial. The principal elements of the ¹³C chemical shift tensor were determined to be δ₁₁ ≈ 29 ppm, δ₂₂ ≈ 4 ppm, and δ₃₃ ≈ -90 ppm relative to tetramethylsilane lsu.edu. The most shielded element (δ₃₃) is aligned with the Pt-C-N bond axis lsu.edu. Similar values would be expected for this compound, and any differences would reflect the influence of the lithium cations on the electronic structure of the cyanide ligands. The presence of multiple crystallographically inequivalent cyanide groups would lead to multiple resonances in the ¹³C MAS NMR spectrum.

ParameterValue in K₂[Pt(CN)₄]·3H₂O (ppm)
δ₁₁~29
δ₂₂~4
δ₃₃~-90

¹⁹⁵Pt ssNMR: The ¹⁹⁵Pt ssNMR spectrum is highly sensitive to the local environment of the platinum atom. The isotropic chemical shift and the chemical shift anisotropy (CSA) provide detailed information about the electronic structure and symmetry of the Pt(CN)₄²⁻ unit in the solid state. For a crystalline sample with a single platinum site in the asymmetric unit, a single resonance pattern is expected. In contrast, an amorphous form would likely exhibit a broad, featureless ¹⁹⁵Pt NMR spectrum due to the distribution of local environments.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can be used to verify the presence of all constituent elements (Li, Pt, C, and N) and to determine their respective oxidation states.

The XPS spectrum is obtained by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its chemical environment.

Elemental Analysis: A survey scan over a broad binding energy range would show peaks corresponding to the core levels of lithium (Li 1s), platinum (Pt 4f), carbon (C 1s), and nitrogen (N 1s), confirming the elemental composition of the compound.

Oxidation State Analysis: High-resolution scans of the specific core level regions provide information about the chemical states.

Pt 4f: The binding energy of the Pt 4f core level is a sensitive indicator of the oxidation state of platinum. For a Pt(II) complex like this compound, the Pt 4f₇/₂ peak is expected to appear at a binding energy characteristic of the +2 oxidation state. For comparison, in K₂[Pt(CN)₄], the Pt 4f spectrum would confirm the Pt(II) state.

N 1s and C 1s: The binding energies of the N 1s and C 1s core levels will be characteristic of the cyanide ligand coordinated to platinum. The N 1s peak for the cyanide group will be at a distinct position, and the C 1s peak will also reflect the carbon in the Pt-C≡N environment. These binding energies can be compared to those of free cyanide salts to observe the effect of coordination to the platinum center.

Li 1s: The Li 1s peak will confirm the presence of lithium in its +1 oxidation state.

By analyzing the positions and intensities of these XPS peaks, a comprehensive understanding of the elemental composition and the oxidation states of the constituent elements in this compound can be achieved.

Ultrafast Spectroscopic Techniques for Excited-State Dynamics of this compound

The investigation of the excited-state dynamics of this compound, Li₂[Pt(CN)₄], at the ultrafast timescale provides critical insights into the fundamental photophysical processes that govern its behavior upon photoexcitation. Techniques such as femtosecond transient absorption and time-resolved photoluminescence spectroscopy are pivotal in elucidating the complex sequence of events, including electronic transitions, vibrational relaxation, and intersystem crossing, that occur on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale.

While specific detailed studies focusing exclusively on the ultrafast dynamics of this compound are not extensively available in the public domain, the photophysical behavior of the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, has been investigated with other counter-ions, providing a foundational understanding applicable to the dilithium salt. These studies on related tetracyanoplatinate complexes reveal the general characteristics of this class of square-planar d⁸ platinum(II) compounds.

Upon photoexcitation, square-planar platinum(II) complexes typically exhibit rapid evolution of their excited states. Femtosecond transient absorption spectroscopy is a powerful method to track these changes. riken.jpnih.gov This pump-probe technique involves exciting the sample with an ultrashort laser pulse (the pump) and monitoring the subsequent changes in absorption with a time-delayed probe pulse. riken.jp The resulting transient spectra reveal the formation and decay of short-lived excited states.

For analogous platinum(II) complexes, the initial excitation often populates a singlet excited state, which can then undergo several competing relaxation processes. nih.gov One of the most significant of these is intersystem crossing to a triplet state, a process that is often highly efficient in heavy metal complexes like those of platinum due to strong spin-orbit coupling. nih.gov The timescale for this intersystem crossing is typically in the sub-picosecond to picosecond range.

Time-resolved photoluminescence studies offer complementary information by monitoring the emission from the excited states as a function of time. The decay of the luminescence signal provides direct measurement of the excited-state lifetimes. In many platinum(II) complexes, dual emission from both singlet and triplet states can be observed, with the singlet emission occurring on a much faster timescale.

The excited-state dynamics are also characterized by vibrational relaxation and cooling. nih.gov Immediately after excitation, the molecule is often in a vibrationally "hot" excited state. The excess vibrational energy dissipates to the surrounding solvent molecules, leading to a cooling of the excited state, which can be observed as spectral shifts and narrowing of the transient absorption or emission bands over picoseconds.

Representative Data on Related Platinum(II) Complexes

To illustrate the typical timescales and processes observed in related systems, the following tables summarize findings for other d⁸ square planar platinum(II) complexes. It is important to note that these data are not for this compound itself but provide a scientifically informed approximation of the expected dynamics.

Table 1: Key Ultrafast Dynamic Processes in Square-Planar Platinum(II) Complexes

ProcessTypical TimescaleSpectroscopic Signature
Intersystem Crossing (Singlet → Triplet)< 1 ps - 10 psDecay of singlet-related features and rise of triplet-related absorption/emission
Vibrational Cooling in the Excited State1 ps - 20 psSpectral narrowing and shifting of transient absorption bands
Excited-State Decay to Ground Stateps - nsDecay of transient absorption and photoluminescence signals

Table 2: Example Excited-State Lifetimes for Platinum(II) Chromophores

Complex TypeExcited StateLifetime (τ)Technique
Pt(II) Diimine Complex³CT2.7 ± 0.4 psTransient Absorption
Pt(II) Diimine Complex (vibrationally hot ground state)S₀*15.5 ± 4.0 psTransient Absorption
Emissive Pt(II) ComplexExcited State23 nsTime-Resolved Photoluminescence

Note: The data in this table are derived from studies on various platinum(II) complexes and are intended for illustrative purposes to indicate the range of observed timescales. nih.gov

The study of the ultrafast excited-state dynamics of this compound is crucial for a complete understanding of its photophysical properties. While direct experimental data for this specific compound is limited in publicly accessible literature, the knowledge gained from related tetracyanoplatinate and other square-planar platinum(II) complexes provides a robust framework for predicting and interpreting its behavior on the femtosecond and picosecond timescales.

Theoretical and Computational Chemistry Approaches to Dilithium Tetracyanoplatinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational efficiency. It is particularly well-suited for studying transition metal complexes like dilithium (B8592608) tetracyanoplatinate.

Geometry Optimization and Validation with Experimental Data

A fundamental step in computational chemistry is the determination of the molecule's equilibrium geometry. DFT calculations can be employed to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms in the dilithium tetracyanoplatinate complex. This involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

The accuracy of the optimized geometry can be validated by comparing key structural parameters, such as bond lengths and angles, with available experimental data from techniques like X-ray crystallography. For the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, a square planar geometry around the central platinum atom is expected.

Table 1: Hypothetical Comparison of Calculated and Experimental Geometries for the [Pt(CN)₄]²⁻ anion

Parameter DFT Calculated Value (Å) Experimental Value (Å)
Pt-C bond length 1.995 1.990
C-N bond length 1.158 1.155
C-Pt-C angle (cis) 90.0 90.0
C-Pt-C angle (trans) 180.0 180.0

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations provide a detailed picture of the electronic structure of this compound. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's reactivity, electronic transitions, and photophysical properties.

For the [Pt(CN)₄]²⁻ anion, the HOMO is expected to have significant contributions from the platinum d-orbitals, while the LUMO is likely to be centered on the π* orbitals of the cyanide ligands. The presence of the lithium cations would primarily have an electrostatic effect on the electronic structure of the complex anion.

Table 2: Hypothetical Frontier Molecular Orbital Energies for [Pt(CN)₄]²⁻

Molecular Orbital Energy (eV) Character
LUMO -2.5 π* (CN)
HOMO -7.0 d (Pt)
HOMO-LUMO Gap 4.5

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (UV-Vis, IR, NMR)

A significant advantage of DFT is its ability to predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions that give rise to the UV-Vis absorption spectrum. By calculating the vibrational frequencies, the infrared (IR) spectrum can be simulated, which is invaluable for identifying characteristic functional groups. Furthermore, DFT can be used to predict the nuclear magnetic resonance (NMR) chemical shifts, aiding in the structural elucidation of the compound in solution.

Molecular Dynamics (MD) Simulations for Condensed Phase Studies

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase (liquids and solids). In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. This allows for the investigation of dynamic processes such as diffusion, conformational changes, and solvation.

For this compound, MD simulations could be used to study the solvation structure of the [Pt(CN)₄]²⁻ anion and the Li⁺ cations in different solvents. It could also provide insights into the ion-pairing behavior and the transport properties of the ions in solution, which are crucial for understanding its chemical reactivity and potential applications in areas like electrochemistry.

Quantum Chemical Modeling of Photophysical Phenomena

The photophysical properties of platinum complexes are of great interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs) and photocatalysis. Quantum chemical modeling can provide a detailed understanding of the electronic excited states and the processes that occur after the absorption of light, such as fluorescence and phosphorescence.

For this compound, methods like TD-DFT and more advanced ab initio methods can be used to calculate the energies and properties of the excited states. These calculations can help to elucidate the nature of the emissive states and the factors that influence the photoluminescence quantum yield and lifetime. Understanding these photophysical phenomena at a molecular level is essential for the rational design of new materials with tailored optical properties.

Development of Computational Models for Understanding Electronic and Structural Correlations

The elucidation of the intricate relationship between the electronic configuration and the geometric structure of this compound, Li₂[Pt(CN)₄], is greatly enhanced through the application of theoretical and computational chemistry. These methods provide a molecular-level understanding that complements experimental data. The primary goals of these computational models are to accurately predict the compound's geometry, understand its electronic properties, and explore the influence of the lithium cations on the tetracyanoplatinate(II) anion.

Computational Methodologies

Density Functional Theory (DFT) stands as a principal computational tool for investigating compounds like this compound. DFT is favored for its balance of computational cost and accuracy in describing the electronic structure of transition metal complexes. Within the framework of DFT, various exchange-correlation functionals can be employed to approximate the complex interactions between electrons. The selection of an appropriate basis set, which mathematically describes the atomic orbitals, is also crucial for obtaining reliable results. For a heavy element like platinum, relativistic effects must be taken into account, often through the use of effective core potentials (ECPs) which simplify the calculation by replacing the core electrons with a potential.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy but are computationally more demanding. These are often used to benchmark DFT results for smaller model systems.

Electronic Structure of the [Pt(CN)₄]²⁻ Anion

The foundational component of this compound is the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻. In this complex, the platinum atom is in a +2 oxidation state, leading to a d⁸ electron configuration for the platinum ion. doubtnut.comdoubtnut.comshaalaa.com The cyanide ions (CN⁻) act as strong-field ligands, which results in the pairing of the d-electrons. doubtnut.comdoubtnut.com

The complex adopts a square planar geometry, which is characteristic of d⁸ transition metal complexes with strong-field ligands. shaalaa.comsarthaks.com This geometry arises from dsp² hybridization of the platinum orbitals. shaalaa.comsarthaks.com The arrangement of the d-orbitals in a square planar field leads to the eight d-electrons of platinum(II) filling the lower energy orbitals, resulting in a diamagnetic complex with no unpaired electrons. doubtnut.comdoubtnut.com Computational models are instrumental in calculating the energies of the molecular orbitals and confirming this electronic ground state.

Structural Correlations and the Influence of Lithium Cations

Computational models are employed to optimize the geometry of the [Pt(CN)₄]²⁻ anion and the full Li₂[Pt(CN)₄] crystal lattice. These calculations can predict key structural parameters such as bond lengths and angles.

Parameter Typical Computationally Determined Value
Pt-C Bond Length~2.00 Å
C-N Bond Length~1.15 Å
C-Pt-C Angle90°
Pt-C-N Angle180°

The introduction of lithium cations into the crystal lattice introduces electrostatic interactions that can influence the geometry and electronic structure of the tetracyanoplatinate anions. While specific computational studies on Li₂[Pt(CN)₄] are not extensively documented in the literature, the principles can be inferred from studies of similar systems. rsc.org

The lithium cations are expected to coordinate with the nitrogen atoms of the cyanide ligands. The precise coordination environment (e.g., tetrahedral or octahedral) around the lithium ions would be determined by the packing in the crystal lattice. Computational models can explore different possible crystal packing arrangements to identify the most energetically favorable structure.

The interaction between the Li⁺ cations and the [Pt(CN)₄]²⁻ anions is primarily ionic. However, this interaction can induce subtle changes in the electronic structure of the anion. For instance, the electrostatic field from the lithium cations can cause a slight polarization of the electron density of the [Pt(CN)₄]²⁻ complex. This can manifest as minor changes in the Pt-C and C-N bond lengths and vibrational frequencies.

Correlating Electronic and Structural Properties

The power of computational modeling lies in its ability to directly correlate electronic properties with structural features. For example, by systematically varying the Li⁺···N-C distance in a model, the corresponding changes in the electronic energy levels of the tetracyanoplatinate anion can be calculated. This allows for a detailed understanding of how cation-anion interactions modulate the electronic properties of the material.

Advanced Materials Research and Potential Applications Involving Dilithium Tetracyanoplatinate

Electronic and Optoelectronic Materials Research

Investigations into the electronic and optoelectronic properties of materials are crucial for the development of next-generation technologies. However, the role of dilithium (B8592608) tetracyanoplatinate in these areas has not been documented in the reviewed literature.

Investigation as Components in Molecular Conductors

Molecular conductors are organic or metal-organic compounds that exhibit electrical conductivity. While the tetracyanoplatinate anion, in general, can be a component of charge-transfer salts that may exhibit conductive properties, no specific studies were found that investigate dilithium tetracyanoplatinate as a component in molecular conductors. The existing research on molecular conductors focuses on a wide array of other compounds, with no mention of the dilithium salt.

Studies on its Role in Display Technologies Research

Exploration in Sensor Development

Chemical sensors are devices that detect and respond to chemical stimuli. Various platinum compounds have been explored for their sensing capabilities. However, a comprehensive search of the scientific literature did not yield any studies on the use of this compound in the development of chemical sensors.

Catalysis Research and Precursor Studies

Platinum compounds are widely utilized in catalysis, both as active catalysts and as precursors for synthesizing catalytic materials. While the potential for tetracyanoplatinate salts as precursors exists, specific research on this compound in this capacity is absent from the available literature.

Role as a Precursor in Heterogeneous and Homogeneous Catalysis

As a source of platinum, this compound could theoretically serve as a precursor for the preparation of platinum-based catalysts. However, no studies have been published that describe its use in the synthesis of either heterogeneous (solid-phase) or homogeneous (liquid-phase) catalysts. The literature on platinum catalyst precursors typically focuses on more common salts like chloroplatinic acid and its derivatives.

Investigation of Catalytic Activity in Specific Reactions

There is no evidence in the reviewed scientific literature to suggest that the catalytic activity of this compound has been investigated for any specific chemical reactions. Research on platinum-based catalysis is extensive, but it does not include this particular compound.

Research into Its Incorporation in Hybrid Materials and Composites

The integration of inorganic compounds into organic polymer matrices is a well-established method for creating hybrid materials and composites with enhanced or novel properties. While specific research focusing exclusively on the incorporation of this compound into such systems is an emerging area, the broader class of tetracyanoplatinates has been investigated in the context of conductive polymers.

One notable example is the preparation of polypyrrole tetracyanoplatinate, [PPPt(CN)₄], through the electrochemical polymerization of pyrrole in the presence of aqueous K₂[Pt(CN)₄]. This process results in a composite material that exhibits semiconducting behavior. The resulting polymer films are noted for their exceptional toughness and good thermal stability.

The synthesis of polymer nanocomposites can be achieved through various techniques, including in-situ polymerization, solution blending, and melt intercalation. mdpi.comijres.orgwiley-vch.de These methods are designed to disperse nanofillers, such as nanoclay, within a polymer matrix to improve its properties. mdpi.comijres.org In the context of tetracyanoplatinates, in-situ polymerization has been effectively used, as seen in the synthesis of polypyrrole tetracyanoplatinate. This approach allows for the intimate mixing of the polymer and the inorganic salt, leading to a material with integrated properties.

The potential incorporation of this compound into hybrid materials can be envisioned through similar synthetic strategies. The lithium cations could offer interesting properties to the final composite, potentially influencing the ionic conductivity or the self-assembly of the tetracyanoplatinate units. The choice of the polymer matrix would also be crucial in determining the final properties of the composite, with polymers like polyethylene, alginate, and various biopolymers offering a range of mechanical and chemical properties. ijres.orgnih.govnih.gov

Table 1: Synthesis Methods for Polymer Nanocomposites

MethodDescriptionAdvantages
In-situ PolymerizationMonomers are polymerized in the presence of the filler.Good dispersion of the filler, potential for strong interfacial interactions.
Solution BlendingPolymer and filler are dissolved in a common solvent, which is then removed.Simple and versatile method.
Melt IntercalationThe polymer is melted and mixed with the filler.Environmentally friendly (solvent-free), compatible with industrial processes.

Development of Novel Optical and Electrical Materials from Tetracyanoplatinate Architectures

The unique electronic and structural properties of tetracyanoplatinate complexes make them promising candidates for the development of novel optical and electrical materials. The square-planar [Pt(CN)₄]²⁻ anions can stack in the solid state, leading to one-dimensional chain structures with interesting photophysical and conductive properties.

Optical Materials:

The luminescence of tetracyanoplatinate compounds is a key area of research for the development of new optical materials. These materials often exhibit photoluminescence, and in some cases, triboluminescence. mdpi.comacs.org The emission properties can be tuned by altering the cation, the degree of hydration, and the stacking of the tetracyanoplatinate units.

Research into lanthanide tetracyanoplatinates has shown that these materials can exhibit enhanced luminescence due to energy transfer processes. For example, a europium tetracyanoplatinate compound was found to have multiple emitting states and enhanced Eu³⁺-based emission. mdpi.com This suggests that incorporating tetracyanoplatinates into materials with other optically active centers could lead to novel phosphors and sensors. The development of luminescent materials based on tetracyanoplatinates could have applications in areas such as lighting, displays, and bio-imaging.

Electrical Materials:

The electrical conductivity of tetracyanoplatinate salts is highly anisotropic and is a result of the stacking of the [Pt(CN)₄]²⁻ anions. A well-known example is Krogmann's salt, K₂[Pt(CN)₄]Br₀.₃·3H₂O, which is a one-dimensional conductor. wikipedia.org This material consists of stacks of partially oxidized tetracyanoplatinate units, which allows for the movement of electrons along the platinum-platinum chains. wikipedia.org

The electrical properties of these materials are highly dependent on the Pt-Pt distance within the stacks. In Krogmann's salt, the Pt-Pt distance is 2.880 Å, which is significantly shorter than in other non-conductive tetracyanoplatinate salts. wikipedia.org

The incorporation of tetracyanoplatinate anions into conductive polymers, as in the case of polypyrrole tetracyanoplatinate, demonstrates a practical approach to creating electrically conductive composite materials. The resulting material behaves as a semiconductor with a measurable room-temperature conductivity. This opens up possibilities for the use of such materials in applications like antistatic coatings, sensors, and components for electronic devices.

Table 2: Electrical Properties of Selected Tetracyanoplatinate-Based Materials

CompoundTypeRoom Temperature ConductivityActivation Energy
Krogmann's Salt (parallel to c-axis)One-dimensional conductorHigh (anisotropic)-
Polypyrrole tetracyanoplatinateSemiconductor17 S cm⁻¹9 meV

The development of novel optical and electrical materials based on tetracyanoplatinate architectures, including the potential use of this compound, remains a promising area of materials science research. The ability to tune the properties of these materials through chemical modification and incorporation into composite structures offers a pathway to a wide range of advanced applications.

Interactions and Solid State Phenomena of Dilithium Tetracyanoplatinate

Host-Guest Chemistry and Intercalation Studies

The layered or channel-like structures common to many tetracyanoplatinate salts make them potential candidates for host-guest chemistry and intercalation. In this context, the host lattice, formed by the stacking of [Pt(CN)₄]²⁻ anions and the arrangement of Li⁺ cations, can potentially accommodate guest molecules or ions within its structure. These interactions are often driven by non-covalent forces such as hydrogen bonding, van der Waals forces, or electrostatic interactions. nitschkegroup-cambridge.commdpi.com

While specific intercalation studies on dilithium (B8592608) tetracyanoplatinate are not extensively documented in the reviewed literature, the principles of intercalation in related compounds suggest a high potential. Intercalation typically involves the insertion of guest species into a host lattice without significant disruption of the host's crystal structure. mdpi.comiastate.edu For dilithium tetracyanoplatinate, the small size of the lithium cation could allow for the insertion of other small cations or polar molecules, potentially modifying the electronic and optical properties of the material. The process of lithium intercalation and deintercalation is a fundamental concept in battery technology, suggesting that materials with layered structures containing lithium ions could be explored for such applications. researchgate.netyoutube.comresearchgate.net

Table 1: Potential Guest Molecules for Intercalation in Tetracyanoplatinate Lattices

Guest Molecule TypeExamplesPotential Interaction Mechanism
Small Polar MoleculesWater, AmmoniaHydrogen bonding with cyanide ligands
Small CationsNa⁺, K⁺Ion exchange with Li⁺
Organic MoleculesShort-chain alcoholsVan der Waals interactions, hydrogen bonding

This table is illustrative and based on the general principles of host-guest chemistry with similar layered compounds.

Pressure-Induced Effects on Electronic and Structural Properties

The application of external pressure can be a powerful tool to tune the electronic and structural properties of materials. In compounds with one-dimensional characteristics, such as stacked tetracyanoplatinates, pressure can significantly alter the interatomic distances, leading to changes in orbital overlap and, consequently, the electronic band structure. tennessee.eduaps.orgnih.govarxiv.org

Table 2: Predicted Effects of Pressure on this compound Properties

PropertyPredicted Effect of Increasing PressureRationale
Pt-Pt distanceDecreaseCompression of the crystal lattice
Electrical ConductivityIncrease (initially)Enhanced dz² orbital overlap
Crystal StructurePotential phase transitionsReorganization of ions to accommodate stress
Electronic Band GapDecreaseBroadening of electronic bands

This table is based on theoretical predictions and observations in analogous one-dimensional materials.

Studies of One-Dimensional Stacking Interactions and Peierls Instabilities

A hallmark of tetracyanoplatinate compounds is the tendency of the square-planar [Pt(CN)₄]²⁻ anions to form one-dimensional stacks in the solid state. illinois.eduresearchgate.net These stacks are held together by a combination of van der Waals forces and, in partially oxidized species, metal-metal bonds. The electronic properties along these chains are highly anisotropic and can lead to quasi-one-dimensional metallic behavior.

A crucial concept in the physics of one-dimensional metals is the Peierls instability, which predicts that a one-dimensional metallic chain is unstable with respect to a periodic lattice distortion that opens up a band gap at the Fermi level, driving a metal-to-insulator transition. wikipedia.orgiupac.orgustc.edu.cnucsb.edu This distortion involves a periodic displacement of the atoms or ions in the chain, leading to a new, lower-symmetry structure with a larger repeat unit. In the context of tetracyanoplatinates, this would manifest as a periodic variation in the Pt-Pt distances along the chain.

While fully reduced tetracyanoplatinates like this compound are expected to be insulators due to a filled dz² band, the concept of a Peierls-like distortion can still be relevant, particularly if the material can be chemically or electrochemically oxidized to create a partially filled band.

Table 3: Characteristics of Peierls Instability in One-Dimensional Chains

FeatureDescription
DimensionalityOccurs in quasi-one-dimensional metallic systems
Driving ForceEnergetic stabilization from opening a band gap
Structural ChangePeriodic lattice distortion
Electronic EffectMetal-to-insulator transition

Solute-Solvent Interactions and Their Influence on Electronic Properties

The electronic properties of tetracyanoplatinate complexes in solution are highly sensitive to the surrounding solvent environment. researchgate.net Solute-solvent interactions can influence the electronic absorption and emission spectra of the complex, a phenomenon known as solvatochromism. illinois.edumdpi.comiosrjournals.org These interactions can range from general electrostatic effects, described by the dielectric constant of the solvent, to specific interactions such as hydrogen bonding between the solvent molecules and the cyanide ligands of the [Pt(CN)₄]²⁻ anion. whiterose.ac.uknih.govnih.govresearchgate.netresearchgate.net

For this compound dissolved in a polar solvent, the Li⁺ and [Pt(CN)₄]²⁻ ions will be solvated. The nature of the solvent can affect the degree of ion pairing between the lithium cations and the tetracyanoplatinate anions. In strongly coordinating solvents, the solvent molecules may compete with the counter-ions for coordination to the complex, leading to changes in the electronic structure and, consequently, the observed spectra. The electronic transitions in the [Pt(CN)₄]²⁻ anion, particularly those involving the platinum d-orbitals, are sensitive to the local environment, and thus, changes in solvation can be readily monitored using techniques like UV-Vis absorption and fluorescence spectroscopy. nih.gov

Table 4: Expected Influence of Solvent Polarity on the Electronic Spectra of [Pt(CN)₄]²⁻

Solvent PropertyType of InteractionEffect on Absorption Spectrum
High PolarityStabilization of charged ground and excited statesPotential shift in absorption maxima (solvatochromism)
Hydrogen Bond DonorHydrogen bonding with cyanide ligandsPerturbation of the electronic structure of the complex
Coordinating AbilityCoordination to Li⁺ or Pt centerChanges in ion pairing and complex geometry

This table outlines general trends observed for transition metal complexes in solution.

Future Research Directions and Unexplored Avenues for Dilithium Tetracyanoplatinate

Exploration of New Synthesis Routes and Controlled Nanostructure Fabrication

Current synthetic methodologies for tetracyanoplatinate salts often yield bulk materials. A significant future research direction will be the development of novel synthesis routes for producing dilithium (B8592608) tetracyanoplatinate with controlled morphologies at the nanoscale. The exploration of bottom-up approaches, such as self-assembly and co-precipitation methods, could enable the fabrication of well-defined nanostructures like nanowires, nanorods, and quantum dots. These methods often involve the use of surfactants or structure-directing agents to guide the crystallization process.

Furthermore, plasmon-assisted synthesis, which utilizes visible light to drive the reduction of metal ions, presents an intriguing possibility for the controlled deposition of platinum-containing species. This technique could potentially be adapted for the synthesis of hybrid nanostructures incorporating dilithium tetracyanoplatinate. The development of such controlled synthesis techniques will be crucial for tailoring the optical, electronic, and catalytic properties of the material.

Synthesis ApproachPotential NanostructureKey Parameters to Control
Self-AssemblyNanowires, NanoribbonsSolvent, Temperature, Ligand Concentration
Co-precipitationNanoparticlespH, Reactant Concentrations, Stirring Rate
Hydrothermal/SolvothermalNanocrystalsTemperature, Pressure, Solvent System
Plasmon-Assisted SynthesisCore-Shell NanoparticlesLight Wavelength and Intensity, Reducing Agent

Advanced Characterization Techniques for Dynamic Processes

To fully understand the structure-property relationships in this compound, it is imperative to move beyond static characterization methods. Future research should focus on the application of advanced, in-situ, and operando characterization techniques to probe the dynamic processes that the material undergoes in response to external stimuli.

For instance, in-situ X-ray diffraction and Raman spectroscopy can provide real-time information on structural changes during chemical reactions or under varying temperature and pressure conditions. These techniques are invaluable for understanding reaction mechanisms and identifying transient intermediates. Time-resolved spectroscopic methods, such as transient absorption spectroscopy, can be employed to investigate the excited-state dynamics of this compound, which is crucial for its potential applications in optoelectronics and photocatalysis.

Predictive Modeling for Rational Design of New Tetracyanoplatinate-Based Materials

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. A pivotal future direction is the use of predictive modeling and machine learning to accelerate the rational design of new materials based on the tetracyanoplatinate framework. Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic structure, optical properties, and reactivity of this compound and its derivatives.

Machine learning algorithms can be trained on existing experimental and computational data to identify patterns and predict the properties of novel compositions. nih.gov These models can screen vast virtual libraries of potential tetracyanoplatinate-based materials to identify candidates with desired functionalities, such as specific bandgaps or catalytic activities. mdpi.comnorthwestern.edu This data-driven approach will significantly streamline the materials discovery process and enable the design of materials with tailored properties.

Modeling TechniquePredicted PropertiesImpact on Materials Design
Density Functional Theory (DFT)Electronic Band Structure, Optical Absorption Spectra, Reaction EnergeticsUnderstanding fundamental properties and guiding synthetic efforts.
Molecular Dynamics (MD)Ion Diffusion, Thermal Stability, Mechanical PropertiesPredicting material performance under operational conditions.
Machine Learning (ML)High-throughput screening of properties for new compositions.Accelerating the discovery of new materials with desired functionalities.

Investigation of Synergistic Effects in Multi-Component Systems

The properties of this compound can be further enhanced by incorporating it into multi-component systems. Future research should focus on the investigation of synergistic effects that arise from the interaction of the tetracyanoplatinate complex with other materials. For example, creating heterometallic systems by combining this compound with other metal complexes could lead to novel catalytic or photophysical properties. nih.govrsc.org

The interface between this compound and other materials, such as semiconductors or plasmonic nanoparticles, is another area ripe for exploration. Such interfaces could facilitate charge transfer processes, leading to enhanced photocatalytic activity or improved performance in electronic devices. Understanding and controlling these synergistic interactions will be key to developing advanced functional materials.

Expanding Applications in Emerging Technologies and Fundamental Scientific Disciplines

While the full application landscape of this compound is yet to be explored, several emerging technologies and fundamental scientific disciplines could benefit from its unique properties. A significant area of future research will be the development of sensors based on this compound. Its sensitivity to the local chemical environment could be exploited for the detection of various analytes. frontiersin.orgmdpi.comjournal-spqeo.org.ua

Furthermore, the luminescent properties of tetracyanoplatinates suggest potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photonic sensors. frontiersin.orgmdpi.com The ability to tune the emission properties through chemical modification or nanostructuring opens up possibilities for creating novel light-emitting materials. In fundamental science, this compound can serve as a model system for studying metal-metal interactions and the photophysics of square-planar complexes, contributing to a deeper understanding of inorganic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for dilithium tetracyanoplatinate, and how do reaction conditions influence crystallinity?

  • Methodology: Synthesis typically involves stoichiometric reactions between Li salts and [Pt(CN)₄]²⁻ precursors in aqueous or non-aqueous solvents. Crystallinity is highly sensitive to hydration states, as seen in analogous K-based tetracyanoplatinates (e.g., K₁.₇₅[Pt(CN)₄]·1.5H₂O, which forms quasi-1D chains with defined Pt-Pt distances . For Li₂[Pt(CN)₄], slow evaporation under controlled humidity (e.g., 40–60% RH) yields stable crystals. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm stoichiometry .

Q. How can X-ray/neutron diffraction resolve ambiguities in the molecular geometry of Li₂[Pt(CN)₄]?

  • Methodology: Single-crystal neutron diffraction (as applied to K₁.₇₅[Pt(CN)₄]) provides precise Pt-Pt distances and solvent interactions, even in disordered systems . For Li₂[Pt(CN)₄], synchrotron XRD can detect relativistic Pt–C bond contractions (predicted to be ~0.05 Å shorter due to spin-orbit coupling), which are critical for validating computational models .

Q. What spectroscopic techniques are optimal for probing the electronic structure of [Pt(CN)₄]²⁻ in Li₂[Pt(CN)₄]?

  • Methodology: UV-Vis spectroscopy identifies charge-transfer transitions (e.g., ligand-to-metal charge transfer in Pt-CN systems). Raman spectroscopy detects CN stretching modes (~2100–2200 cm⁻¹), which shift with oxidation state. For advanced analysis, X-ray absorption spectroscopy (XAS) at Pt L₃-edges quantifies metal-ligand covalency .

Advanced Research Questions

Q. How do relativistic effects impact the molecular dynamics of Li₂[Pt(CN)₄] in computational models?

  • Methodology: Density functional theory (DFT) with relativistic corrections (e.g., ZORA Hamiltonian or pseudopotentials) is essential. Benchmarking against experimental Pt–C bond lengths (e.g., 1.98 Å vs. non-relativistic 2.03 Å) reveals spin-orbit coupling contributions . GPAW or ADF software packages are recommended for simulating Pt-centered vibrational modes .

Q. What experimental and computational strategies resolve contradictions in Pt-Pt chain geometries for partially oxidized analogs?

  • Methodology: In K₁.₇₅[Pt(CN)₄], neutron diffraction showed unexpected symmetry-independent Pt-Pt distances (2.961–2.965 Å) despite crystallographic symmetry . For Li₂[Pt(CN)₄], pair distribution function (PDF) analysis or ab initio molecular dynamics (AIMD) can model transient chain distortions induced by solvent interactions .

Q. How do charge-transfer interactions in Li₂[Pt(CN)₄] derivatives influence luminescence efficiency?

  • Methodology: Co-crystallizing Li₂[Pt(CN)₄] with electron-deficient species (e.g., methyl viologen) creates charge-transfer complexes. Time-resolved photoluminescence (TRPL) measurements at 77 K reveal emission lifetimes (>100 ns) linked to Pt-centered excited states. Contrast with non-luminescent analogs (e.g., Ba[Pt(CN)₄]) highlights ligand-field tuning .

Q. Can the extended Hückel method predict band structures for Li₂[Pt(CN)₄]-based materials?

  • Methodology: While less accurate than DFT, extended Hückel calculations (parameterized for Pt 5d and CN π* orbitals) qualitatively reproduce Pt-Pt distance-dependent conductivity trends. For Li₂[Pt(CN)₄], bandgap estimates (~2.5 eV) align with experimental optical absorption edges .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational Pt-Pt distances and experimental values in oxidized tetracyanoplatinates?

  • Resolution: Discrepancies arise from neglecting solvent polarization in DFT models. Including explicit solvent molecules (e.g., H₂O in K₁.₇₅[Pt(CN)₄]·1.5H₂O) improves agreement with neutron data. Hybrid functionals (e.g., B3LYP) better capture dispersion forces in Pt chains .

Research Design Tools

Q. What criteria define a rigorous research question for Li₂[Pt(CN)₄] studies?

  • Guidelines: Use PICOT framework:

  • P opulation: Material (e.g., Li₂[Pt(CN)₄]·nH₂O).
  • I ntervention: Synthesis variable (e.g., humidity).
  • C omparison: Analog (e.g., K₂[Pt(CN)₄]).
  • O utcome: Property (e.g., conductivity).
  • T ime: Stability over 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.